5-amino-4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-2H-pyrrol-3-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The presence of multiple functional groups, such as amino, benzimidazole, chloro, and methoxy groups, suggests that this compound may have significant chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the pyrrole ring: This step may involve the reaction of an appropriate ketone or aldehyde with an amine to form the pyrrole ring.
Functional group modifications:
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-amino-4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-2H-pyrrol-3-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
“5-amino-4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-2H-pyrrol-3-one” may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or marker in biological studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-amino-4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-2H-pyrrol-3-one” would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Inhibiting or activating signaling pathways: Leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the chloro and methoxy groups.
4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-2H-pyrrol-3-one: Lacks the amino group.
Uniqueness
The presence of the amino, chloro, and methoxy groups in “5-amino-4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-2H-pyrrol-3-one” may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-7-6-10(8-11(15)19)23-9-14(24)16(17(23)20)18-21-12-4-2-3-5-13(12)22-18/h2-8H,9,20H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADISIAYCGVDKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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